(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a thiophene ring connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable solvent and catalyst to form the 4-(2-ethoxyphenyl)piperazine intermediate.
Synthesis of the Propenone Linkage: The intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the desired propenone linkage. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenone linkage, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiophene ring may contribute to the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its ability to modulate receptor activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
- 1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
- 1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of the ethoxyphenyl and thiophene moieties. This structural arrangement may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18-8-4-3-7-17(18)20-11-13-21(14-12-20)19(22)10-9-16-6-5-15-24-16/h3-10,15H,2,11-14H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFVTNMSLHRHMF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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